molecular formula C6H9NO B1347056 Pivaloyl cyanide CAS No. 42867-40-3

Pivaloyl cyanide

Cat. No. B1347056
CAS RN: 42867-40-3
M. Wt: 111.14 g/mol
InChI Key: NPBLQPWAISGYEU-UHFFFAOYSA-N
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Description

Pivaloyl cyanide is a cyanide used as a reagent in organic synthesis . It has an aromatic ring with a phenyl group and two nitro groups . The molecular formula of Pivaloyl cyanide is C6H9NO .


Synthesis Analysis

Pivaloyl cyanide can be synthesized by reacting sodium hydroxide solution with diphenyl ether in the presence of chlorine and nitrogen gas . Another method involves reacting 93 g (0.5 mol) of pivalic acid anhydride and 1 g of sodium cyanide initially, and then adding 49.5 g (0.5 mol) of trimethylsilyl cyanide dropwise. The reaction mixture is then worked up by distillation .


Molecular Structure Analysis

The molecular weight of Pivaloyl cyanide is 111.14 g/mol . The structure of Pivaloyl cyanide includes an aromatic ring with a phenyl group and two nitro groups . The Pivaloyl cyanide molecule contains a total of 16 bond(s). There are 7 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 ketone(s) (aliphatic), and 1 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

Pivalic anhydride is shown to be an effective reagent for direct amidation of carboxylic acids with N-alkyl anilines . The only by-product of this reaction is nontoxic pivalic acid, which can be easily removed by aqueous workup .


Physical And Chemical Properties Analysis

Pivaloyl cyanide has a density of 0.94 g/cm3 . The molecular weight of Pivaloyl cyanide is 111.14 g/mol .

Scientific Research Applications

1. Carbohydrate Chemistry

Pivaloyl cyanide plays a significant role in carbohydrate chemistry, specifically in the protection of sugars during synthesis processes. For instance, N-Pivaloyl imidazole has been used as a protective reagent for various monosaccharides and lactose. Pivalates, formed through this process, are crucial for selective acylation in carbohydrates. This method offers advantages such as selective removal of acetates in the presence of pivaloates and decreased tendency to form orthoesters during glycosidation, which are pivotal in carbohydrate synthesis and modification processes (Santoyo-González, Uriel, & Calvo-Asin, 1998).

2. Synthesis of Oligosaccharides

The cyanopivaloyl (CNPiv) group, a modified pivaloyl group with a cyano appendage, is instrumental in oligosaccharide assembly. CNPiv benefits from the advantageous features of the Piv group, such as stability and effective neighboring-group participation, but can be removed under milder conditions compared to the Piv ester. This characteristic has been demonstrated in the assembly of rhamnose oligosaccharides, representing important components in various bacterial polysaccharides (Volbeda et al., 2016).

3. Organic Synthesis

Pivaloylacetonitrile, an intermediate in the synthesis of various compounds, has applications in the creation of selective herbicides and inhibitors of p38 MAP kinase. A refined synthesis method involving alkali metal cyanide has led to high yields and purity, highlighting its significance in organic synthesis (Zelinka, Šimbera, & Pazdera, 2014).

4. Radiopharmaceuticals

In radiopharmaceuticals, difunctional two-carbon molecules derived from [11C]cyanide are important. These molecules are used as radiolabelling precursors, showcasing the application of cyanide derivatives in medical imaging and diagnostics (Thorell, Stone-Elander, & Elander, 1994).

5. Environmental Applications

In environmental chemistry, cyanide and its derivatives are explored for the removal and recovery from waste sources, such as in electroplating processes. Polymer inclusion membranes containing specific carriers have been studied for their efficiency in extracting silver cyanide complexes, demonstrating the utility of cyanide derivatives in waste management and environmental remediation (Nasser et al., 2016).

Mechanism of Action

Target of Action

Pivaloyl cyanide is a compound that releases cyanide ions . The primary target of cyanide ions is the mitochondrial electron transport chain within cells . Specifically, cyanide ions bind to the ferric (Fe3+) ion of cytochrome oxidase, a key enzyme in the electron transport chain . This enzyme plays a crucial role in cellular respiration, a process that cells use to generate energy.

Mode of Action

The interaction of Pivaloyl cyanide with its targets leads to significant changes in cellular function. When cyanide ions bind to cytochrome oxidase, they inhibit the enzyme’s activity . This inhibition disrupts the electron transport chain, preventing cells from using oxygen to produce energy in the form of adenosine triphosphate (ATP) . This disruption can lead to a state known as ‘histotoxic hypoxia’, where cells are unable to use or take in oxygen .

Biochemical Pathways

The action of Pivaloyl cyanide affects several biochemical pathways. The most significant is the disruption of oxidative phosphorylation, a process that produces ATP in the mitochondria . This disruption leads to a decrease in ATP production, causing energy deprivation in cells . Additionally, cyanide ions can stimulate the release of biogenic amines, leading to pulmonary and coronary vasoconstriction, which can result in pulmonary edema and heart failure .

Pharmacokinetics

The pharmacokinetics of Pivaloyl cyanide involves its absorption, distribution, metabolism, and excretion (ADME). Cyanide ions are rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, which catalyzes the reaction of cyanide with thiosulfate to form thiocyanate and sulphite . Thiocyanate is non-toxic and is excreted in the urine . The elimination half-life of cyanide is approximately 2-3 hours .

Result of Action

The molecular and cellular effects of Pivaloyl cyanide’s action are primarily due to the inhibition of cytochrome oxidase and the resulting disruption of cellular respiration . This can lead to symptoms such as rapid loss of consciousness, seizures, and in severe cases, death . Milder exposures can result in non-specific features including nausea, vomiting, headache, increased respiratory rate, hypertension, tachycardia, altered level of consciousness, and seizures .

Safety and Hazards

Pivaloyl cyanide is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Pivalic anhydride, a related compound, is shown to be an effective reagent for direct amidation of carboxylic acids with N-alkyl anilines . This suggests potential future directions for the use of Pivaloyl cyanide in similar reactions. Additionally, cyanamides, which are related to cyanides, have been discussed for their application in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .

properties

IUPAC Name

2,2-dimethylpropanoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBLQPWAISGYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073516
Record name Butanenitrile, 3,3-dimethyl-2-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42867-40-3
Record name 3,3-Dimethyl-2-oxobutanenitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butanenitrile, 3,3-dimethyl-2-oxo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 3,3-dimethyl-2-oxo-
Source EPA DSSTox
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Record name 3,3-dimethyl-2-oxobutyronitrile
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Synthesis routes and methods

Procedure details

A mixture of 120.6 grams (1.0 mole) of pivaloyl chloride, 9.0 grams (0.1 mole) of copper (I) cyanide, 6.4 grams (0.1 gram atom) of pulverized copper and 150 ml of 2-methylglutaric acid dinitrile were treated in the course of 6 hours with 29.7 grams (1.1 moles) of hydrogen cyanide. The mixture in the meanwhile was held under nitrogen at a temperature of 90° to 110° C. Hereby there escaped hydrogen chloride and hydrogen cyanide; the hydrogen cyanide was condensed and returned. From the reaction mixture by fractional distillation under reduced pressure there were obtained 10 grams of pivaloyl chloride and 96 grams of 98% pivaloyl cyanide. The yield of pivaloyl cyanide amounted to 85% based on the pivaloyl cyanide employed. For further batches in each case there was used the residue remaining in the distillation of the previous reaction mixture. To these there were added first 120.6 grams (1.0 mole) of pivaloyl chloride and then in the course of 6 hours 29.7 grams (1.1 moles) of hydrogen cyanide. For the rest the process was as previously described. The yields of pivaloyl cyanide amounted to 86 to 88% based on the pivaloyl chloride employed.
Quantity
120.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
2-methylglutaric acid dinitrile
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the vibrational bands observed for pivaloyl cyanide in the infrared (IR) spectrum?

A1: The identification of the CN stretch (ν1) and the CO stretch (ν2) vibrational bands of the cyanooxomethyl radical (OCCN) at 2093 cm–1 and 1774 cm–1, respectively, provides valuable insights into the photodissociation dynamics of pivaloyl cyanide. [] These characteristic bands, detected through time-resolved Fourier transform IR emission spectroscopy, allow researchers to study the energy distribution within the molecule following 193 nm photolysis. This understanding contributes to a deeper knowledge of photochemical reactions involving pivaloyl cyanide and similar compounds. []

Q2: How can pivaloyl cyanide be synthesized efficiently?

A2: A continuous process for preparing pivaloyl cyanide involves reacting pivalic acid anhydride with anhydrous hydrocyanic acid. [] This reaction is significantly enhanced by using a catalyst system consisting of an alkali metal/copper cyanide complex, an alkaline earth metal/copper cyanide complex, or a metal salt of an aliphatic, cycloalkphatic, or aromatic carboxylic acid. [] The reaction, carried out in an inert organic diluent at temperatures between 180 and 240°C, allows for continuous distillation of the crude product, enabling efficient separation and recycling of unreacted hydrocyanic acid. []

Q3: Why is the choice of catalyst crucial in the synthesis of pivaloyl cyanide?

A3: The selection of the catalyst plays a vital role in determining the efficiency and yield of pivaloyl cyanide synthesis. Specifically, alkali metal/copper cyanide complexes and alkaline earth metal/copper cyanide complexes have proven to be highly effective catalysts for this reaction. [] These catalysts, optionally combined with a Lewis acid, facilitate the interaction between pivalic acid anhydride and hydrocyanic acid, leading to increased reaction rates and improved product selectivity. []

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